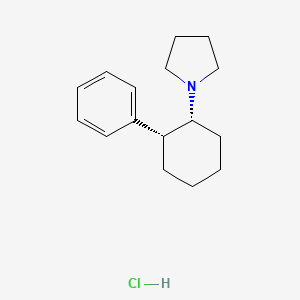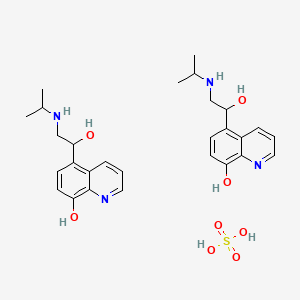
Quinterenol sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinterenol sulfate is a chemical compound known for its bronchiectasis effect on patients with asthma . It is also referred to as quinprenaline sulfate. The compound has a molecular formula of C28H38N4O8S and a molecular weight of 590.69 g/mol . This compound is primarily used for research purposes and is not intended for human consumption .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of quinterenol sulfate involves the reaction of quinoline derivatives with sulfuric acid. The process typically includes the following steps:
Starting Material: Quinoline derivatives.
Reaction with Sulfuric Acid: The quinoline derivative is reacted with sulfuric acid under controlled conditions to form this compound.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reaction: Large quantities of quinoline derivatives are reacted with sulfuric acid in industrial reactors.
Purification: The crude product is purified using industrial-scale crystallization or filtration techniques.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Quinterenol sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Quinterenol sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in respiratory conditions like asthma.
Industry: Utilized in the development of new materials and as a component in chemical formulations .
Mechanism of Action
Quinterenol sulfate can be compared with other similar compounds, such as:
Quinprenaline: Another bronchodilator with similar effects but different pharmacokinetic properties.
Quinoline Derivatives: Compounds like quinine and quinidine, which have different therapeutic applications but share structural similarities with this compound
Uniqueness: this compound is unique due to its specific bronchiectasis effect and its use in research focused on respiratory conditions. Its distinct molecular structure and interaction with beta-adrenergic receptors set it apart from other quinoline derivatives .
Comparison with Similar Compounds
- Quinprenaline
- Quinine
- Quinidine
- Quinoline N-oxide
Properties
CAS No. |
13758-23-1 |
|---|---|
Molecular Formula |
C28H38N4O8S |
Molecular Weight |
590.7 g/mol |
IUPAC Name |
5-[1-hydroxy-2-(propan-2-ylamino)ethyl]quinolin-8-ol;sulfuric acid |
InChI |
InChI=1S/2C14H18N2O2.H2O4S/c2*1-9(2)16-8-13(18)10-5-6-12(17)14-11(10)4-3-7-15-14;1-5(2,3)4/h2*3-7,9,13,16-18H,8H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
MDQRJOGEVJBXMW-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(C1=C2C=CC=NC2=C(C=C1)O)O.CC(C)NCC(C1=C2C=CC=NC2=C(C=C1)O)O.OS(=O)(=O)O |
Canonical SMILES |
CC(C)NCC(C1=C2C=CC=NC2=C(C=C1)O)O.CC(C)NCC(C1=C2C=CC=NC2=C(C=C1)O)O.OS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Quinterenol sulfate; CP-10,303-8; CP 10,303-8; Quinprenaline sulfate. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


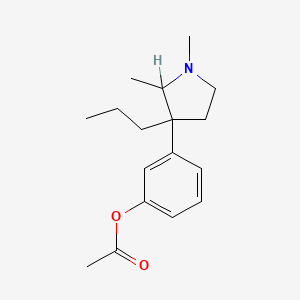


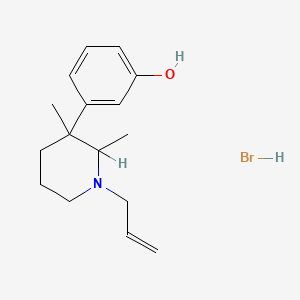
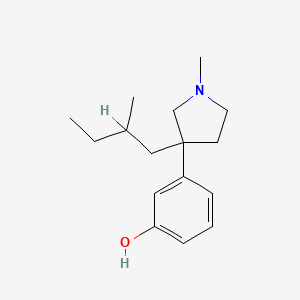
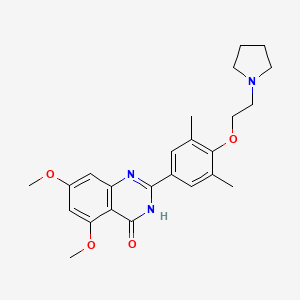
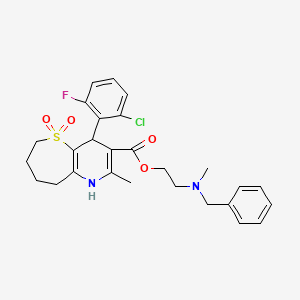
![1-(6-Hydroxy-5,5-dimethyl-2-nitro-6,7-dihydrothieno[3,2-b]pyran-7-yl)piperidin-2-one](/img/structure/B1680337.png)
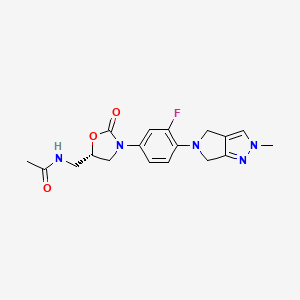
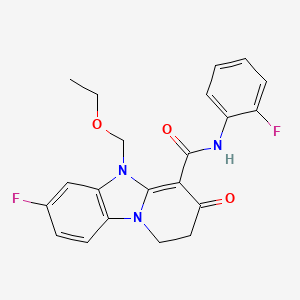
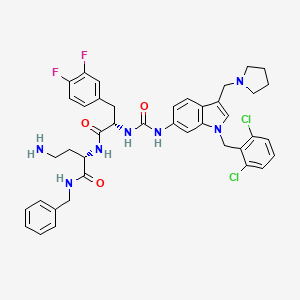
![(2S,4R)-1-acetyl-N-(1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B1680341.png)

